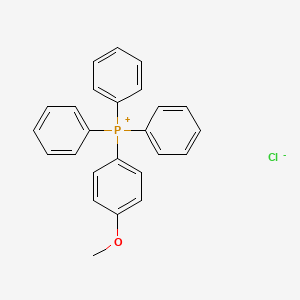
(4-Methoxyphenyl)(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium center bonded to a 4-methoxyphenyl group and three phenyl groups. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding the desired phosphonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified through recrystallization or chromatography to ensure it meets industrial standards.
化学反应分析
Types of Reactions: (4-Methoxyphenyl)(triphenyl)phosphanium chloride primarily undergoes substitution reactions. It is commonly used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes.
Common Reagents and Conditions:
Wittig Reaction: This reaction involves the use of strong bases like butyl lithium to generate the ylide from the phosphonium salt. The ylide then reacts with carbonyl compounds to form alkenes.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form phosphine oxides under specific conditions.
Major Products:
Alkenes: The primary products of the Wittig reaction are alkenes, which are formed with high selectivity for the position of the double bond.
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Catalysis: The compound can act as a ligand in various catalytic processes.
Biology and Medicine:
Drug Synthesis: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
作用机制
The primary mechanism of action for (4-Methoxyphenyl)(triphenyl)phosphanium chloride is through the formation of ylides in the Wittig reaction. The phosphonium salt reacts with a strong base to form the ylide, which then attacks the carbonyl carbon of aldehydes or ketones. This results in the formation of a betaine intermediate, which subsequently decomposes to form the desired alkene and a phosphine oxide byproduct.
相似化合物的比较
- (Methoxymethyl)triphenylphosphonium chloride
- (4-Methoxybenzyl)triphenylphosphonium chloride
Comparison: While all these compounds are used in Wittig reactions, (4-Methoxyphenyl)(triphenyl)phosphanium chloride is unique due to the presence of the 4-methoxyphenyl group, which can influence the reactivity and selectivity of the ylide formed. This makes it particularly useful in synthesizing specific alkenes with desired substitution patterns.
属性
CAS 编号 |
51792-61-1 |
|---|---|
分子式 |
C25H22ClOP |
分子量 |
404.9 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22OP.ClH/c1-26-21-17-19-25(20-18-21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI 键 |
DDSVTCQZJDANCF-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)


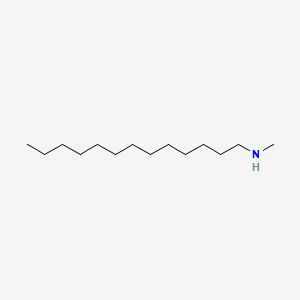

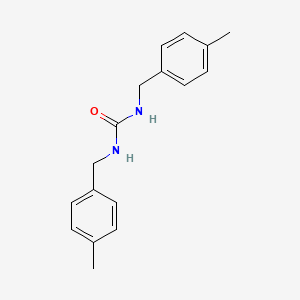
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
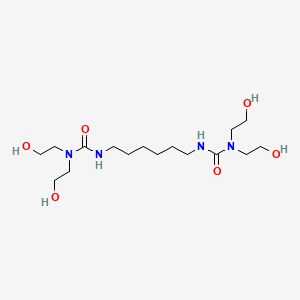
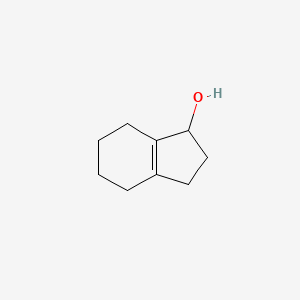
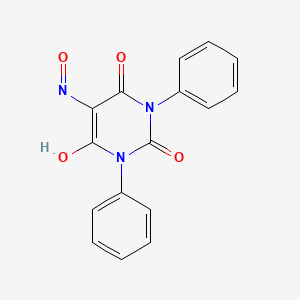

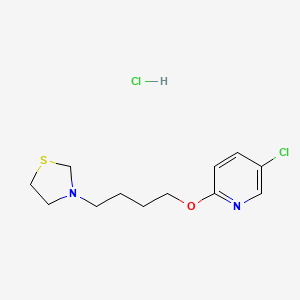
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)

